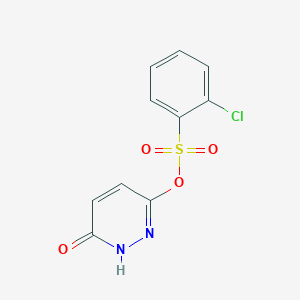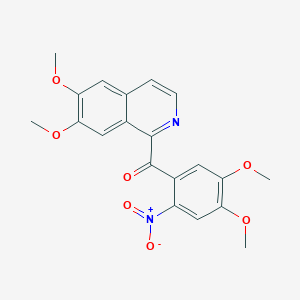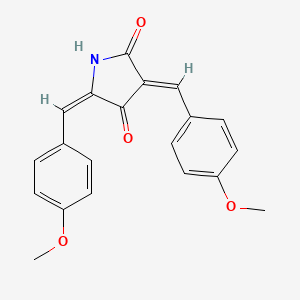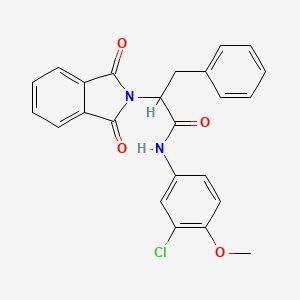![molecular formula C15H11BrN2O3S B4982857 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B4982857.png)
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRD3308 and belongs to the class of thieno[2,3-d]pyrimidines.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid involves the inhibition of BRD4 activity. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a crucial role in the regulation of gene expression. BRD4 binds to acetylated lysine residues on histones and other proteins, which leads to the recruitment of transcriptional machinery and the activation of gene expression. Inhibition of BRD4 activity by this compound leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid in lab experiments is its specificity towards BRD4. This compound selectively inhibits the activity of BRD4 without affecting other BET proteins, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in in vivo experiments.
Future Directions
There are several future directions for the research on 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid. One of the major areas of research is the development of more potent and selective BRD4 inhibitors. In addition, the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, is also being explored. Furthermore, the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation, are also being investigated.
Synthesis Methods
The synthesis of 2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid is a complex process that involves multiple steps. The initial step involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-3-oxobutanamide. This intermediate is then treated with potassium carbonate and 2-chloro-4,5-dimethylthiophene to form the thieno[2,3-d]pyrimidine ring. The final step involves the reaction of the thieno[2,3-d]pyrimidine intermediate with chloroacetic acid to form the desired product.
Scientific Research Applications
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment. It has been found that this compound inhibits the activity of bromodomain-containing protein 4 (BRD4), which is a key regulator of gene expression in cancer cells. Inhibition of BRD4 activity leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, which ultimately results in the inhibition of cancer cell growth.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S/c1-8(15(20)21)18-7-17-13-12(14(18)19)11(6-22-13)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZKRDNVHUQNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)

![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![ethyl [1-(allylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4982806.png)


![3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4982834.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B4982842.png)
![ethyl ({4-[(ethylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4982843.png)

![5-[(2-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4982859.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanol dihydrochloride](/img/structure/B4982872.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
